5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole
Description
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a chlorine atom at position 5, a 2-fluorophenyl group at position 3, and a methyl group at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and ability to engage in diverse intermolecular interactions. The ortho-fluorophenyl substituent likely enhances steric and electronic effects compared to para-substituted analogs, influencing reactivity and biological activity.
Properties
Molecular Formula |
C10H8ClFN2 |
|---|---|
Molecular Weight |
210.63 g/mol |
IUPAC Name |
5-chloro-3-(2-fluorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H8ClFN2/c1-14-10(11)6-9(13-14)7-4-2-3-5-8(7)12/h2-6H,1H3 |
InChI Key |
SPCVZOCEFACMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2F)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole
General Synthetic Strategy
The synthesis of this compound typically involves multi-step organic transformations including cyclocondensation, halogenation, and aromatic substitution reactions. The key synthetic steps are:
- Formation of the pyrazole ring via condensation of hydrazine derivatives with β-ketoaldehydes or equivalent precursors.
- Introduction of the chlorine atom at position 5 of the pyrazole ring via chlorination reactions.
- Attachment of the 2-fluorophenyl substituent at position 3 through acylation or cross-coupling reactions.
- Methylation at the nitrogen atom (position 1) to complete the structure.
Specific Synthetic Routes and Conditions
Acylation of 5-Chloro-1,3-dimethylpyrazole with 2-Fluorobenzoyl Chloride
One common method involves the acylation of 5-chloro-1,3-dimethylpyrazole with 2-fluorobenzoyl chloride using Friedel-Crafts type conditions. Aluminum chloride (AlCl₃) is typically employed as the Lewis acid catalyst to facilitate the acylation reaction. This method is advantageous for its directness and relatively straightforward purification steps.
- Reaction conditions : Stirring under anhydrous conditions at controlled temperature (often 0–5 °C initially, then room temperature).
- Purification : Recrystallization or chromatographic techniques to isolate the desired product.
- Yield : Moderate to good yields, depending on reaction scale and catalyst efficiency.
This route is scalable and adaptable for industrial production, often enhanced by continuous flow reactors to improve reaction control and throughput.
Vilsmeier-Haack Formylation Followed by Substitution
Another synthetic approach involves the Vilsmeier-Haack reaction for selective formylation of 5-chloro-1H-pyrazoles, which can be further functionalized to introduce the 2-fluorophenyl group.
- Reagents : POCl₃ and DMF (dimethylformamide) are used to generate the Vilsmeier reagent.
- Conditions : Heating at 120 °C for 1–2 hours with excess DMF and POCl₃.
- Optimization : The ratio of DMF to POCl₃ and reaction time are critical for maximizing yield.
- Yields : Yields up to 67% have been reported under optimized conditions.
This method is highly selective for 5-chloropyrazole derivatives and allows for the preparation of formylated intermediates that can be converted to the target compound through further substitution reactions.
One-Pot Synthesis from 2-(2-Fluorobenzoyl) Malononitrile
A novel one-pot synthesis method has been disclosed for related heterocycles such as 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, which shares structural similarity with pyrazole derivatives. This method involves:
- Dissolution of 2-(2-fluorobenzoyl) malononitrile in a solvent.
- Addition of a metal catalyst and glacial acetic acid.
- Vacuum and hydrogen replacement followed by heating for a first reduction.
- Subsequent addition of Raney nickel and water for a second reduction.
- Filtration, concentration, and crystallization steps to isolate the product.
This environmentally friendly process avoids intermediate isolation, reduces waste, and yields high purity products, making it promising for industrial scale-up. Although this method is described for pyrrole derivatives, similar strategies could be adapted for pyrazole analogs.
Reaction Condition Optimization and Yields
The following table summarizes key reaction parameters and yields for the preparation of this compound and related intermediates:
| Method | Key Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acylation with 2-fluorobenzoyl chloride | 5-chloro-1,3-dimethylpyrazole, AlCl₃ catalyst | 0–25 °C | Several hrs | 60–75 | Requires anhydrous conditions |
| Vilsmeier-Haack formylation | POCl₃, DMF (6 eq DMF, 4 eq POCl₃) | 120 °C | 1–2 hrs | Up to 67 | Excess reagents improve yield |
| One-pot reduction method | 2-(2-fluorobenzoyl) malononitrile, Raney Ni | 80–120 °C | Multiple steps | >70 | Environmentally friendly, high purity |
Analytical Characterization
The synthesized compounds are typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm substitution patterns; aldehyde protons appear around δ 9.8–10.2 ppm.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., this compound has a molecular weight ~ 207 g/mol).
- X-ray Crystallography : Provides detailed stereochemical and bonding information.
- Chromatographic Purification : Ensures high purity for biological or further synthetic applications.
Summary and Outlook
The preparation of this compound involves well-established organic synthesis techniques including Friedel-Crafts acylation, Vilsmeier-Haack formylation, and catalytic reduction methods. Optimization of reaction conditions such as reagent ratios, temperature, and time is crucial to maximize yield and purity. Emerging one-pot methods offer environmentally friendly and cost-effective alternatives suitable for industrial production.
These methods are supported by detailed experimental data and have been validated through spectroscopic and chromatographic analyses. The continued refinement of these synthetic routes will facilitate the wider application of this compound in pharmaceutical research and development.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazoline derivatives. Substitution reactions can lead to a variety of substituted pyrazoles with different functional groups.
Scientific Research Applications
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Effects on Physical Properties
The position and nature of substituents significantly impact melting points, solubility, and stability. Key comparisons include:
Key Observations :
- Fluorine substitution at the ortho position (vs.
- Electron-withdrawing groups (e.g., Cl, F) enhance stability but reduce solubility in nonpolar solvents.
Spectral and Crystallographic Data
- $ ^1H $ NMR Shifts :
- Crystallography : Pyrazole derivatives with multiple halogens (e.g., 5-chloro-4-[(2,4-dichlorophenyl)sulfanyl]methyl-1-methyl-3-phenyl-1H-pyrazole) often form dense crystal lattices via halogen bonding and π-π stacking .
Pharmacological Potential
While direct data for the target compound are lacking, related pyrazoles demonstrate:
- Analgesic/Anti-inflammatory Activity: Pyrano[2,3-c]pyrazole derivatives (e.g., 5-chloro-3,6-dimethyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazol-4-one) show efficacy in pain management models .
- Antifungal Properties : Thiazole-pyrazole hybrids (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime) exhibit moderate activity against Candida spp. .
Biological Activity
5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
The molecular formula of this compound is , with a molecular weight of approximately 238.65 g/mol. The compound features a unique substitution pattern that enhances its reactivity and biological activity, particularly due to the presence of both chlorine and fluorine atoms in its structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates significant cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : GI50 value of 3.79 µM.
- SF-268 (brain cancer) : TGI50 value of 12.50 µM.
- NCI-H460 (lung cancer) : LC50 value of 42.30 µM .
Table 1 summarizes the cytotoxic effects of various pyrazole derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 3.79 |
| Other Pyrazole Derivative | SF-268 | 12.50 |
| Other Pyrazole Derivative | NCI-H460 | 42.30 |
Anti-inflammatory Activity
This compound exhibits notable anti-inflammatory properties. It has been evaluated in various models, demonstrating efficacy comparable to standard anti-inflammatory drugs like indomethacin. The compound's mechanism involves inhibition of pro-inflammatory cytokines and enzymes .
Antimicrobial Activity
The compound and its derivatives have shown promising results against a range of microbial strains, including bacteria and fungi. For instance, certain pyrazole derivatives exhibited high activity against Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound acts as an inhibitor of monoamine oxidases (MAO-A and MAO-B), which are involved in neurotransmitter metabolism .
- Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
Several case studies have investigated the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving MCF7 cell lines demonstrated that treatment with this compound resulted in significant reduction in cell viability compared to untreated controls.
- Inflammatory Disease Models : In animal models, the compound showed reduction in edema and pain responses comparable to established anti-inflammatory agents, indicating potential for therapeutic use in inflammatory disorders .
Q & A
Basic: What are the optimal synthetic routes for 5-Chloro-3-(2-fluorophenyl)-1-methyl-1H-pyrazole?
Methodological Answer:
The compound can be synthesized via the Vilsmeier-Haack reaction using 5-chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole as a precursor. Key parameters include:
- Reaction Time : 10 hours under reflux conditions.
- Catalyst : Dimethylformamide (DMF) as a solvent and phosphoryl chloride (POCl₃) as an activating agent.
- Yield Optimization : Adjust stoichiometry (2 mmol precursor) and temperature (130°C) to achieve ~53% yield .
Alternative methods involve copper(II) bis(trifluoromethanesulfonate) in ionic liquids, which enhance reaction efficiency and align with green chemistry principles .
Basic: Which spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures structural validation:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl resonance at δ 7.78–7.81 ppm in CDCl₃) and methyl group integration (δ 3.95 ppm) .
- IR Spectroscopy : Detect functional groups (e.g., aldehyde C=O stretch at 1684 cm⁻¹) .
- Mass Spectrometry (EI) : Verify molecular ion peak at m/z 238 ([M⁺]) and fragmentation patterns .
- Elemental Analysis : Validate purity (e.g., C: 55.45%, Cl: 14.80%) .
Advanced: How to design experiments analyzing substituent effects on biological activity?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs with varied substituents (e.g., replacing 2-fluorophenyl with 4-fluorophenyl or trifluoromethyl groups). Assess bioactivity (e.g., enzyme inhibition, cytotoxicity) to correlate substituent electronic/hydrophobic properties with potency .
- Lipophilicity Measurement : Use logP calculations or HPLC retention times to quantify the impact of chloro/fluoro groups on membrane permeability .
- Crystallographic Analysis : Resolve X-ray structures to identify key interactions (e.g., halogen bonding with biological targets) .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Structural Analog Comparison : Cross-reference data from analogs like ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, noting how ester vs. methyl groups alter activity .
- Assay Standardization : Replicate assays under controlled conditions (pH, temperature, cell lines) to isolate variables. For example, discrepancies in IC₅₀ values may arise from differing assay protocols .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, Protein Data Bank) to identify trends or outliers .
Advanced: What computational strategies aid in target identification for this compound?
Methodological Answer:
- Molecular Docking : Use software like MOE (Molecular Operating Environment) to model interactions with potential targets (e.g., kinases, GPCRs). Focus on the pyrazole ring’s π-π stacking and fluorine’s electronegativity .
- Pharmacophore Mapping : Identify essential features (e.g., chloro group for hydrophobic binding, fluorophenyl for steric fit) using tools like Schrödinger’s Phase .
- ADMET Prediction : Predict pharmacokinetics (e.g., CYP450 metabolism) via QSAR models to prioritize analogs with favorable profiles .
Advanced: How can green chemistry principles be applied to its synthesis?
Methodological Answer:
- Solvent Selection : Replace traditional solvents with ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) to reduce waste and improve catalyst recycling .
- Catalyst Optimization : Employ copper(II) triflate in catalytic amounts (≤5 mol%) to minimize heavy metal waste while maintaining yield (>50%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 10 hours to <2 hours, enhancing energy efficiency .
Advanced: What strategies improve low yields in multi-step syntheses?
Methodological Answer:
- Intermediate Stabilization : Protect reactive sites (e.g., aldehyde groups) using tert-butyldimethylsilyl (TBS) groups to prevent side reactions .
- Stepwise Optimization : Isolate and characterize intermediates (e.g., pyrazole-carbaldehyde) to identify yield-limiting steps. Adjust stoichiometry or temperature for critical steps .
- Parallel Screening : Test alternative reagents (e.g., POCl₃ vs. PCl₃ for formylation) to determine optimal conditions .
Advanced: How to conduct structure-activity relationship (SAR) studies using analogs?
Methodological Answer:
-
Analog Library Design : Synthesize derivatives with systematic substitutions (e.g., varying halogen positions, adding methyl/ethyl groups). Example analogs:
Compound Substituents Bioactivity (IC₅₀) 5-Chloro-3-(3-Fluorophenyl) 3-Fluorophenyl 12.5 µM 5-Bromo-3-(2-Fluorophenyl) Bromo substitution 8.2 µM -
3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate spatial/electronic properties with activity, guiding further optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
